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Introduction and Clinical Applications

Streptokinase is a thrombolytic agent derived from β-hemolytic streptococci that functions as a potent

activator of the fibrinolytic system [1]. It is used to dissolve pathological blood clots through the activation

of plasminogen. While its use in the U.S. has been discontinued, it remains a subject of research and is

available in other markets, warranting understanding of its administration protocols [2] [3] [4].

The primary clinical applications for streptokinase include acute myocardial infarction (AMI), pulmonary

embolism, deep vein thrombosis, and arterial thrombosis [5] [3]. Research also supports its efficacy in

managing prosthetic valve thrombosis, with one study demonstrating a 90% success rate (complete or

partial response) using a specific infusion protocol [6].

Mechanism of Action

Streptokinase operates through a unique non-enzymatic mechanism to activate the fibrinolytic system [2].

It forms a stable 1:1 stoichiometric complex with plasminogen, inducing a conformational change that

converts other free plasminogen molecules into the active protease plasmin [3]. Plasmin then degrades fibrin

clots, fibrinogen, and other plasma proteins, leading to clot dissolution [3].
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The molecular structure of streptokinase comprises three domains (α, β, γ), each capable of binding

plasminogen [2]. The interaction between Ile1 of streptokinase and Asp740 of plasminogen is critical for

forming an active site through a non-proteolytic mechanism, enabling the activation of substrate

plasminogen [2].

The diagram below illustrates the core mechanism of action and cellular catabolic pathway:
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Diagram 1: Streptokinase Mechanism of Action and Clearance Pathway. This diagram illustrates the

primary pharmacological activity of streptokinase, culminating in fibrin clot degradation, and the subsequent

clearance of plasmin via complexation with α₂-macroglobulin and hepatic uptake [2] [7].
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Administration routes (intravenous vs. intracoronary) and dosage regimens vary significantly based on the

clinical indication. The following table summarizes the standard adult dosing protocols derived from

historical data and clinical studies.

Table 1: Standard Streptokinase Dosing Protocols for Different Indications

Indication Route
Dosage
Regimen

Administration
Duration

Key Notes

Acute
Myocardial
Infarction [4] [8]

Intravenous

(IV)

1.5 million

International
Units (IU)

60 minutes Standard systemic

thrombolysis.

^ Intracoronary
(IC)

20,000 IU bolus,
then 2,000

IU/min

60 minutes (Total:
140,000 IU)

Faster reperfusion
but more invasive

[8].

Pulmonary
Embolism [4]

IV 250,000 IU load,

then 100,000
IU/hr

24-hour maintenance

(72 hrs if DVT
suspected)

Loading dose

neutralizes
antibodies.

Deep Vein
Thrombosis [4]

IV 250,000 IU load,
then 100,000

IU/hr

72-hour maintenance

Arterial
Thrombosis [4]

IV 250,000 IU load,

then 100,000
IU/hr

24 to 72-hour

maintenance

Duration depends on

thrombosis extent.

Prosthetic Valve
Thrombosis [6]

IV 250,000 IU
bolus, then

100,000 IU/hr

48-72 hours (Avg:
52.2 hrs)

Study-based
protocol; monitor via

2D Echo.

Occluded AV
Cannulae [4]

Intra-catheter 250,000 IU in 2

mL saline

2-hour dwell time Instill into each

occluded limb after
aspiration failure.
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Antibody-Mediated Resistance: As a bacterial product, streptokinase can induce neutralizing

antibodies. A loading dose is often used to overcome pre-existing antibodies from previous
streptococcal infections or prior treatment [4]. Efficacy can be reduced if a patient has had a recent

streptococcal infection (within 6 months) or previous streptokinase therapy (within 6 months to a year)
[5] [1].

Treatment Timeframe: Greatest benefit is achieved with early administration. For AMI, the most
significant mortality reduction occurs when administered within 1 hour of symptom onset, though

benefit has been observed up to 6-24 hours [4]. For other thrombotic events, treatment should ideally
begin within 7 days [4].

Efficacy Monitoring: In prolonged infusions, if parameters like thrombin time show no change from
normal after 4 hours, resistance should be suspected, and discontinuation considered [4]. In

specialized settings like valve thrombosis, efficacy is defined by echocardiographic findings (e.g.,
halving of the mean transmitral gradient) [6].

Experimental and Research Protocols

Protocol: Comparative Study of IV vs. IC Administration for AMI

This protocol is adapted from a comparative clinical study [8].

Objective: To compare the thrombolytic efficacy and time to reperfusion between intravenous (IV)
and intracoronary (IC) streptokinase administration in acute transmural myocardial infarction.

Patient Population: Subjects presenting within 6 hours of AMI onset with total occlusion of the
infarct-related vessel unresponsive to intracoronary nitroglycerin.

Methodology:
Randomization: Patients are assigned to either IV or IC streptokinase groups.

Angiography: Baseline angiograms are taken to confirm occlusion.
Drug Administration:

IV Group: Receive 1.5 million IU of streptokinase infused intravenously over 60 minutes.
IC Group: Receive a 20,000 IU bolus of streptokinase directly into the infarct-related

coronary artery, followed by a continuous infusion of 2,000 IU/minute for 60 minutes (total
dose: 140,000 IU).

Assessment: Angiograms are repeated during and after drug administration to assess for
reperfusion. The primary endpoints are (1) successful reopening of the infarct-related vessel

and (2) time from initiation of therapy to reperfusion.
Reported Outcomes: The referenced study found that while reperfusion rates were not significantly

different (IV 67% vs. IC 85%), the time to reopening was significantly longer with IV
administration (54 minutes) compared to IC (26 minutes) [8].
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Protocol: Thrombolysis for Prosthetic Valve Thrombosis

This protocol is adapted from a clinical study evaluating safety and efficacy [6].

Objective: To evaluate the efficacy and safety of streptokinase as a thrombolytic therapy in prosthetic

valve thrombosis.
Patient Population: Patients with diagnosed thrombosis of a single prosthetic valve (mitral or aortic)

and no contraindications to thrombolytic therapy.
Methodology:

Baseline Evaluation: Clinical assessment and 2D Echocardiography to establish baseline
valve gradient and function.

Drug Administration: Administer a bolus of 250,000 IU of streptokinase intravenously over 20-
30 minutes, followed by a continuous maintenance infusion of 100,000 IU per hour.

Duration of Infusion: Continue infusion for 48-72 hours based on clinical and
echocardiographic monitoring (average duration in study: 52.2 hours).

Response Criteria:
Total Response: Return of transmitral gradient to baseline or doubling of valve area with

at least halving of the mean gradient.
Partial Response: Intermediate reduction in mean gradient.

Failed Response: No or minimal reduction in mean gradient.
Post-treatment Management: Initiate unfractionated heparin (5,000 IU IV 6 hourly) 12 hours

after streptokinase completion, overlapped with oral anticoagulation to a target INR of 2-2.5.
Aspirin (75-150 mg) may also be added.

Reported Outcomes: The referenced study (n=48) reported a 90% success rate (81% total, 8%
partial). The main severe adverse event was intracranial hemorrhage, occurring in 6% of patients [6].

Critical Safety and Contrainduction Profile

Contrainductions and Warnings

Table 2: Major Contrainductions and Precautions for Streptokinase Use

Category Specific Conditions

Absolute
Contrainductions [2]

Prior intracranial hemorrhage; Known structural cerebral vascular lesion (e.g.,

AVM); Known intracranial malignancy; Ischemic stroke within 3 months;
Suspected aortic dissection; Active bleeding or bleeding diathesis; Significant
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Category Specific Conditions

closed-head/facial trauma within 3 months; Intracranial/intraspinal surgery

within 2 months; Severe uncontrolled hypertension; Prior treatment with
streptokinase (within 6 months).

Relative
Contrainductions [2]

History of chronic, severe, poorly controlled hypertension; Presentation BP
>180/110 mmHg; Prior ischemic stroke (>3 months ago); Dementia; Known

intracranial pathology; Traumatic or prolonged CPR (>10 min); Major surgery
(<3 weeks ago); Recent internal bleeding (within 2-4 weeks); Noncompressible

vascular punctures; Active peptic ulcer; Oral anticoagulant therapy.

Conditions
Increasing Bleeding
Risk [5] [9]

Recent major surgery or trauma; Severe uncontrolled diabetes; Hemorrhagic

retinopathy; Severe liver or kidney disease; Bacterial endocarditis; Presence of
tubes or catheters in the body.

Adverse Effects and Management

Bleeding: The most common complication. Minor bleeding includes oozing from puncture sites. Major

bleeding can be gastrointestinal, genitourinary, or intracranial [5] [9]. Management requires
immediate cessation of the infusion; serious bleeding may require transfusion and administration of

antifibrinolytic agents like aminocaproic acid [2].
Allergic Reactions: Streptokinase is antigenic. Reactions may include fever, rash, urticaria,

bronchospasm, and anaphylaxis [5] [9]. Premedication with antihistamines or corticosteroids may be
considered.

Hypotension: Can occur during infusion. Management may involve slowing the infusion rate and
appropriate fluid management [5] [9].

Reperfusion Arrhythmias: A sign of successful thrombolysis but require standard antiarrhythmic
therapy [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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